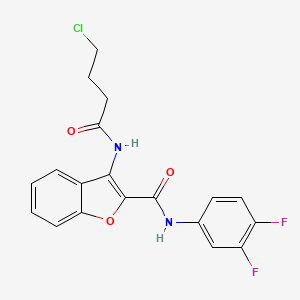

3-(4-氯丁酰胺)-N-(3,4-二氟苯基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential as inhibitors of biological processes such as β-amyloid aggregation, which is implicated in Alzheimer's disease , and carbonic anhydrase, which is a target for antiglaucoma agents .

Synthesis Analysis

The synthesis of related benzofuran compounds involves multi-step reactions starting from substituted phenols or benzoic acids. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis from 4-chlorophenol followed by desulfurization and acylation steps . Similarly, the synthesis of carbonic anhydrase inhibitors involved the reaction of 4-chloro-3-sulfamoyl benzoic acid with various nucleophiles . These methods suggest that the synthesis of 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide would likely involve the formation of the benzofuran core followed by functionalization with the appropriate chlorobutanamido and difluorophenyl groups.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of intramolecular hydrogen bonds, which can stabilize the molecule. For example, N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide forms dimeric pairs due to intermolecular N-H...O hydrogen bonds . The presence of substituents such as chloro, fluoro, or amino groups can influence the molecular conformation and the overall stability of the compound.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including chlorosulfonation, as seen in the reaction of N-benzyl p-chloro-benzamide with chlorosulfonic acid to give sulfonyl chlorides . These sulfonyl chlorides can then be further reacted with nucleophiles to yield a diverse array of derivatives. This suggests that the chlorobutanamido group in the target compound could potentially be synthesized through similar chlorosulfonation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be elucidated through various spectroscopic techniques, including IR, NMR, and UV-Vis, as well as through computational methods such as DFT calculations . These studies provide insights into the optimized molecular structure, vibrational frequencies, chemical shifts, and electronic properties of the compounds. For instance, the study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide revealed strong agreement between experimental and computed values for various properties . Similar analyses would be required to fully characterize the physical and chemical properties of 3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide.

科学研究应用

合成和生物学评估

Lavanya 等人(2017 年)的一项研究提出了新型 3-(甘氨酰胺)-苯并呋喃-2-甲酰胺衍生物的合成,并评估了它们的抗菌、抗炎和 DPPH 自由基清除活性。这些化合物使用核磁共振、红外光谱、质谱和 X 射线晶体学进行表征,表明它们在开发新的生物活性化学实体中具有潜力(Lavanya、A.、Sribalan、R. 和 Padmini、V.,2017 年)。

微波辅助合成对生物学意义的影响

Xie 等人(2014 年)通过微波辅助的一锅平行方法合成了具有生物学和医学意义的苯并呋喃-2-甲酰胺。对这些化合物进行了体内抗炎、镇痛和解热活性测定,其中一些化合物显示出特别令人感兴趣的有效活性(Xie、Y.-S. 等人,2014 年)。

新型合成技术和生物制剂

Akbari 等人(2008 年)探索了 N-(4-氯苯基)-6-甲基-4-芳基-2-硫代氧-1,2,3,4-四氢嘧啶-5-甲酰胺及其衍生物作为潜在生物制剂的合成。它们的抗菌评价显示对细菌和真菌生长具有显着的抑制作用(Akbari、J. 等人,2008 年)。

抗高脂血症活性

Al-qirim 等人(2012 年)合成了一系列 N-(苯甲酰苯基) 和 N-(乙酰苯基)-1-苯并呋喃-2-甲酰胺,并测试了它们在大鼠中的抗高脂血症活性。研究发现,一些衍生物显着降低了甘油三酯水平并增加了高密度脂蛋白胆固醇,表明它们具有降脂剂的潜力(Al-qirim、T. 等人,2012 年)。

神经保护和抗氧化作用

Cho 等人(2015 年)评估了新型 7-甲氧基-N-(取代苯基)苯并呋喃-2-甲酰胺衍生物的神经保护和抗氧化活性。该研究鉴定了对 NMDA 诱导的兴奋性神经元细胞损伤具有相当保护作用的化合物,表明它们具有神经保护和清除活性氧的潜力(Cho、J. 等人,2015 年)。

属性

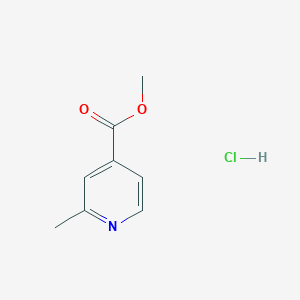

IUPAC Name |

3-(4-chlorobutanoylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF2N2O3/c20-9-3-6-16(25)24-17-12-4-1-2-5-15(12)27-18(17)19(26)23-11-7-8-13(21)14(22)10-11/h1-2,4-5,7-8,10H,3,6,9H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYYNHFSOUXKMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorobutanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)

![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)

![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)